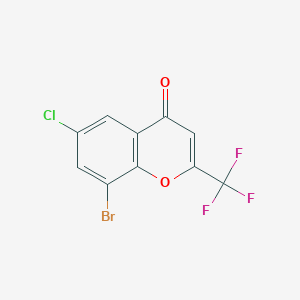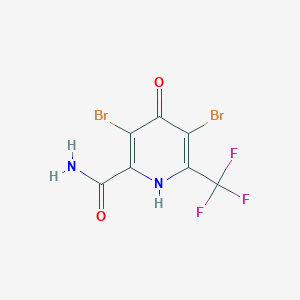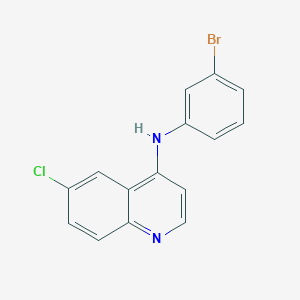![molecular formula C16H15N5O B11471246 N-benzyl-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B11471246.png)
N-benzyl-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzyl group, a pyridine ring, and a triazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.
Benzylation: The final step involves the benzylation of the triazole-pyridine intermediate using benzyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the triazole ring, converting it into a dihydrotriazole derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Material Science: It can be used in the synthesis of novel polymers and materials with specific properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Drug Development: It is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Medicine:
Pharmaceuticals: The compound is investigated for its role in developing new drugs with improved efficacy and reduced side effects.
Industry:
Agriculture: It can be used in the development of agrochemicals for pest control.
Cosmetics: The compound is explored for its potential use in cosmetic formulations due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of metabolic pathways, resulting in therapeutic effects such as the induction of apoptosis in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
N-benzyl-2-phenylpyridin-4-amine: This compound shares a similar benzyl and pyridine structure but differs in the presence of a phenyl group instead of a triazole ring.
N-(pyridin-3-yl)acetamide: This compound lacks the benzyl and triazole groups, making it less complex but still useful in various applications.
Uniqueness: N-benzyl-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide is unique due to the combination of its benzyl, pyridine, and triazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows for a broader range of applications and interactions compared to its simpler analogs.
Properties
Molecular Formula |
C16H15N5O |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-benzyl-2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C16H15N5O/c22-15(18-10-12-5-2-1-3-6-12)9-14-19-16(21-20-14)13-7-4-8-17-11-13/h1-8,11H,9-10H2,(H,18,22)(H,19,20,21) |
InChI Key |
MWYHNBITLHHTGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=NC(=NN2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11471176.png)
![4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11471184.png)
![N-{2-[(E)-(4-bromophenyl)(butylimino)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}benzamide](/img/structure/B11471191.png)
![Propanoic acid, 2-[(3,4-dimethylphenyl)amino]-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-, ethyl ester](/img/structure/B11471197.png)

![N-[2-(1-adamantyloxy)propyl]-3-(trifluoromethyl)benzamide](/img/structure/B11471207.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)-3-phenylpropanamide](/img/structure/B11471208.png)




![6-(5-bromopyridin-2-yl)-5-(4-tert-butylphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11471237.png)
![N-[3-(ethenyloxy)propyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B11471238.png)
